4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv (ZCI) is a complex organic compound that belongs to the class of heterocyclic compounds It features a dioxolane ring fused to a pyran ring, with a galactopyranose derivative attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) typically involves multiple steps. One common approach is the protection of the hydroxyl groups of galactopyranose, followed by the formation of the dioxolane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the galactopyranose moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) involves its interaction with specific molecular targets. The dioxolane and pyran rings can interact with enzymes and receptors, modulating their activity. The galactopyranose derivative may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.: An intermediate in the synthesis of cardiotonic agents.
Toluene-4-sulfonic acid 6-methoxy-2,2-dimethyl-4H-(1,3)dioxolo(4,5-c)pyran-7-yl ester: A related compound used in organic synthesis.
1,23,4-Di-O-isopropylidene-D-galactopyranose: Another galactopyranose derivative with protective groups.
Uniqueness
4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI) is unique due to its specific structural features and the presence of the galactopyranose moiety. This combination of rings and sugar derivatives provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H34O6Si |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(3aR,6R,7S,7aR)-7-[tert-butyl(diphenyl)silyl]oxy-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C25H34O6Si/c1-23(2,3)32(18-12-8-6-9-13-18,19-14-10-7-11-15-19)31-22-21-20(29-24(4,5)30-21)16-28-25(22,27)17-26/h6-15,20-22,26-27H,16-17H2,1-5H3/t20-,21-,22+,25-/m1/s1 |
InChI Key |
LYEYVIPMFIHSLX-ILSIFQBBSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.